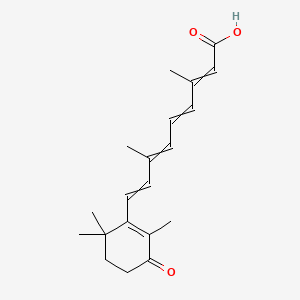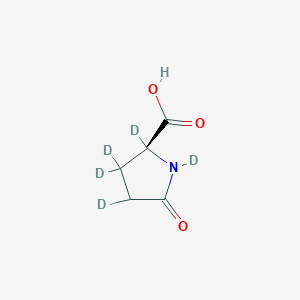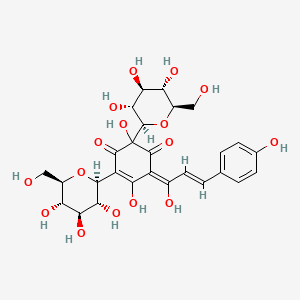
4-Keto 13-cis-Retinoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Keto 13-cis-Retinoic Acid, also known as 4-Oxo-isotretinoin, is a metabolite of Retinoic acid in neuroblastoma . It has a molecular formula of C20H26O3 and a molecular weight of 314.42 .
Molecular Structure Analysis
The molecular formula of 4-Keto 13-cis-Retinoic Acid is C20H26O3 . The molecular weight is 314.42 . Unfortunately, the specific structural details are not provided in the search results.Chemical Reactions Analysis
The specific chemical reactions involving 4-Keto 13-cis-Retinoic Acid are not detailed in the search results. It’s known to be a metabolite of Retinoic acid in neuroblastoma , but further details would require additional research or consultation with a chemical expert.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Keto 13-cis-Retinoic Acid include a molecular formula of C20H26O3 and a molecular weight of 314.42 . Further details about its physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Inhibition of Cellular Retinoic Acid-Binding Protein (CRABP)
Certain analogs and metabolites of retinoic acid, including 4-Keto 13-cis-Retinoic Acid, demonstrate the ability to competitively bind to CRABP in rat skin and testes, impacting retinoid signaling pathways (Madani, Bazzano, & Chou, 2004).
Retinoid Therapy in Neuroblastoma
Retinoids, such as 4-Keto 13-cis-Retinoic Acid, are used in high-risk neuroblastoma treatments, influencing cell growth arrest and differentiation in human neuroblastoma cell lines (Reynolds, Matthay, Villablanca, & Maurer, 2003).
Clinical Pharmacology in Leukemia and Solid Tumors
The pharmacokinetics of retinoic acids, including 4-Keto 13-cis-Retinoic Acid, differ significantly, affecting their therapeutic applications in leukemia and solid tumor patients (Muindi, Young, & Warrell, 1994).
Metabolism in Sebaceous Structures
The metabolism of 13-cis-Retinoic Acid in rat preputial glands results in various metabolites, including 4-Keto 13-cis-Retinoic Acid, indicating its involvement in retinoid metabolism within sebaceous glands (Madani, Bazzano, & Chou, 1985).
Inhibition of Thioredoxin Reductase in Human Keratinocytes
13-cis-Retinoic Acid, which potentially includes 4-Keto 13-cis-Retinoic Acid as a metabolite, acts as a stereospecific suicide inhibitor of thioredoxin reductase in human keratinocytes, affecting cellular processes such as growth and differentiation (Schallreuter, Grebe, Pittelkow, & Wood, 1991).
Anti-Tumor Activity in Neuroblastoma
The metabolite of 13-cis-retinoic acid, 4-oxo-13-cis-retinoic acid, which may be chemically related to 4-Keto 13-cis-Retinoic Acid, shows anti-tumor activity against neuroblastoma cell lines resistant to other forms of retinoic acid (Sonawane, Cho, Tagde, Verlekar, Yu, Reynolds, & Kang, 2014).
Propiedades
IUPAC Name |
3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCUJPCCTQNTJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Keto 13-cis-retinoic acid; 4-Oxoisotretinoin | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate](/img/structure/B1146108.png)
![Calcium;(E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1146109.png)






![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide](/img/structure/B1146126.png)